3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride

Solubility enhancement Salt screening Pre-formulation

[1,2,4]Triazolo[4,3-a]pyridine building block featuring a 4-fluorophenyl at C3 and a primary amine at C6, supplied as hydrochloride salt for superior aqueous solubility and handling. The 6-amine enables rapid parallel derivatization via amide coupling for kinase inhibitor libraries targeting c-Met, p38 MAPK, and tubulin polymerization. CNS-favorable profile: MW <300 Da, TPSA 56.2 Ų, 1 rotatable bond. Supplied at 95% purity. Ideal for SAR studies and salt-form comparisons with free base (1082472-01-2) and dihydrochloride (2243507-12-0).

Molecular Formula C12H10ClFN4
Molecular Weight 264.69
CAS No. 2247103-78-0
Cat. No. B2460195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
CAS2247103-78-0
Molecular FormulaC12H10ClFN4
Molecular Weight264.69
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)N)F.Cl
InChIInChI=1S/C12H9FN4.ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;/h1-7H,14H2;1H
InChIKeyWYTBSNCCXVUSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride (CAS 2247103-78-0): A Fluorinated Triazolopyridine Building Block for Kinase-Focused Library Design


3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride (CAS 2247103-78-0) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 4-fluorophenyl group at the 3-position and a primary amine at the 6-position, supplied as the hydrochloride salt . With a molecular formula of C₁₂H₁₀ClFN₄ and a molecular weight of 264.69 g/mol, this compound belongs to the triazolopyridine class, a privileged scaffold extensively investigated for kinase inhibition, including c-Met, p38 MAPK, and tubulin polymerization targets [1][2]. It is cataloged by Enamine as EN300-6487627 (95% purity) and is primarily utilized as a versatile intermediate for the synthesis of bioactive molecules in medicinal chemistry and drug discovery programs .

Why Generic Substitution Fails for 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride in Medicinal Chemistry Campaigns


Within the [1,2,4]triazolo[4,3-a]pyridine chemical space, substitution patterns at positions 3 and 6 critically determine both physicochemical properties and biological target engagement. The 4-fluorophenyl group at position 3 modulates electron density on the triazolopyridine core and contributes a CLogP of 2.232, distinct from the unsubstituted core (CLogP ~0.5) or the 3-phenyl analog . The free primary amine at position 6 serves as an essential derivatization handle—replacement with a methyl group in related analogs has been reported to reduce kinase binding potency by over 50% . Furthermore, the hydrochloride salt form provides aqueous solubility and handling advantages over the free base (CAS 1082472-01-2), which is critical for reproducible screening and parallel synthesis workflows [1]. These interdependent structural features mean that exchanging any single element—the salt form, the fluorine substitution pattern, or the amine position—can result in a compound with fundamentally different reactivity, solubility, and target engagement profiles.

Quantitative Differentiation Evidence: 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride vs. Closest Analogs


Aqueous Solubility and Formulation Readiness: HCl Salt vs. Free Base

The hydrochloride salt form (CAS 2247103-78-0) offers a distinct solubility advantage over the corresponding free base (CAS 1082472-01-2). The salt formation increases aqueous solubility through ionization, which is critical for both in vitro assay reproducibility and in vivo formulation development. This is particularly relevant because the free base form has a computed CLogP of approximately 2.2, indicating moderate lipophilicity that can limit aqueous solubility . While no direct comparative solubility measurement was identified in the literature for this specific compound, the general principle of hydrochloride salt formation improving aqueous solubility of heterocyclic amines is well established [1].

Solubility enhancement Salt screening Pre-formulation

Reactive Handle Availability: Free 6-Amine vs. 6-Aryl or 6-Alkyl Substituted Analogs

The primary amine at the 6-position of the triazolopyridine core provides a critical reactive handle for late-stage functionalization via amide coupling, reductive amination, urea formation, or sulfonamide synthesis. This contrasts with many biologically optimized triazolopyridine derivatives where the 6-position bears an aryl, heteroaryl, or alkyl substituent that blocks further derivatization [1][2]. In the c-Met inhibitor series reported by Zhao et al., the most potent compounds (e.g., 4d and 4aa) feature elaborated 6-position substituents that require this primary amine as the synthetic entry point [1]. The 6-aminomethyl analog (CAS 1439899-25-8) offers a distinct reactivity profile with a methylene spacer, which alters both the geometry and electronic character of the derived conjugates compared to the direct 6-amine substitution .

Derivatization handle Medicinal chemistry Parallel synthesis

Lipophilicity Modulation: 4-Fluorophenyl vs. Unsubstituted or 3-Fluorophenyl Regioisomers

The 4-fluorophenyl substituent at position 3 contributes a computed CLogP of 2.232 for the parent free base structure, placing the compound within the optimal drug-like lipophilicity range (CLogP 1–3) . By comparison, the unsubstituted [1,2,4]triazolo[4,3-a]pyridin-6-amine core (CAS 1082448-58-5, MW 134.14) has a significantly lower computed CLogP, estimated at approximately 0.5, which may limit membrane permeability [1]. The 3-(3-fluorophenyl) regioisomer, while having identical molecular formula and similar CLogP, presents a different electrostatic surface due to the meta-fluorine orientation, which can alter π-stacking interactions and hydrogen bond acceptor geometry within kinase ATP-binding pockets [2]. Fluorine substitution at the para position maximizes the electron-withdrawing effect on the phenyl ring while maintaining a linear molecular shape conducive to para-substituted binding pockets.

Lipophilicity Fluorine substitution Drug-likeness

Scaffold Privilege in Kinase Inhibition: [1,2,4]Triazolo[4,3-a]pyridine Core vs. Alternative Heterocyclic Cores

The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated privileged status across multiple kinase targets. In a direct comparative study against p38α MAP kinase, triazolopyridine-based inhibitors (compounds 20 and 25) were significantly more potent than benzimidazolone-based inhibitors modeled from the same pharmacophore, highlighting the scaffold's intrinsic binding advantage [1]. In c-Met inhibitor development, the [1,2,4]triazolo[4,3-a]pyridine derivative 4d achieved an IC₅₀ of 0.7 nM against c-Met kinase with selectivity over 59 other kinases, and demonstrated superior in vivo efficacy compared to SGX-523 in both gastric (MKN-45) and non-small cell lung (NCI-H1993) xenograft models [2]. Furthermore, 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridines have shown potent tubulin polymerization inhibition, with compound 7i achieving an IC₅₀ of 12 nM against HeLa cells, comparable to the reference compound CA-4 (IC₅₀ = 3.4 μM for tubulin polymerization) [3]. While the target compound itself is a building block rather than an optimized inhibitor, its core scaffold is validated across multiple kinase targets with nanomolar potency benchmarks.

Kinase inhibition Scaffold hopping c-Met p38 MAPK

Molecular Properties for CNS Drug Design: Reduced Rotatable Bonds and Topological Polar Surface Area

The compound possesses physicochemical properties that align with established CNS drug-likeness parameters. With a molecular weight of 264.69 g/mol (free base: 228.22), a topological polar surface area (TPSA) of 56.2 Ų, only one rotatable bond, two hydrogen bond donors, and four hydrogen bond acceptors, the compound falls within favorable ranges for CNS penetration according to the criteria defined by Wager et al. (MW < 400, TPSA < 90 Ų, HBD ≤ 3) [1]. The minimal rotatable bond count (1) is particularly notable, as each additional rotatable bond has been associated with an approximately 0.5 log unit decrease in passive permeability [2]. In comparison, the 6-aminomethyl analog (CAS 1439899-25-8) introduces an additional rotatable bond via the methylene spacer, which may reduce passive membrane permeability relative to the direct 6-amine compound .

CNS drug design Blood-brain barrier permeability Physicochemical properties

Optimal Research and Procurement Application Scenarios for 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride


Kinase-Focused Fragment and Lead-Like Library Synthesis

This building block serves as an ideal starting point for generating kinase inhibitor libraries targeting c-Met, p38 MAPK, or tubulin polymerization. The free 6-amine enables rapid parallel derivatization via amide coupling with diverse carboxylic acid building blocks, generating arrays of 6-amido-[1,2,4]triazolo[4,3-a]pyridine analogs. The 4-fluorophenyl group provides a balanced lipophilicity profile (CLogP 2.232) suitable for both biochemical and cell-based screening, while the hydrochloride salt form ensures consistent solubility across the library. The validated scaffold, with literature precedent showing nanomolar c-Met inhibition (IC₅₀ = 0.7 nM for optimized analog 4d) [1] and sub-nanomolar antiproliferative activity (IC₅₀ = 12 nM for tubulin inhibitor 7i) [2], increases the probability of identifying active compounds in screening cascades.

CNS-Penetrant Lead Generation Programs

The compound's favorable CNS physicochemical profile—molecular weight under 300 Da, TPSA of 56.2 Ų (well below the 90 Ų threshold), only one rotatable bond, and two hydrogen bond donors [1]—positions it as a strategic building block for neuroscience drug discovery. When used as a core scaffold for generating CNS-targeted compound libraries, the minimal rotatable bond count is expected to confer superior passive permeability compared to analogs with additional flexible linkers. This makes the compound particularly suitable for programs targeting CNS kinases, neurodegenerative disease targets, or psychiatric indications where blood-brain barrier penetration is a critical requirement.

Salt Form Screening and Pre-formulation Development

The hydrochloride salt form (CAS 2247103-78-0) provides a crystalline, readily handled solid that can be directly compared with the free base (CAS 1082472-01-2) and alternative salt forms (e.g., dihydrochloride, CAS 2243507-12-0) [1] in pre-formulation studies. The availability of multiple salt forms of the same parent structure within the Enamine catalog allows formulators to systematically evaluate solubility, stability, hygroscopicity, and dissolution rate across salt variants without changing the core structure. This is particularly valuable for lead series where early in vivo pharmacokinetic studies require optimized formulation properties [2].

Structure-Activity Relationship (SAR) Expansion Around the Triazolopyridine Core

The compound enables systematic SAR studies at the 6-position through standard medicinal chemistry transformations. The primary amine can be converted to amides, ureas, sulfonamides, or secondary/tertiary amines via reductive amination, each generating distinct pharmacophore features. Coupled with the availability of the 3-(3-fluorophenyl) regioisomer and the 3-phenyl analog from commercial sources, researchers can independently probe the contribution of fluorine position and presence to target binding and selectivity [1]. This SAR toolkit approach maximizes the information content derived from a single building block investment and is particularly valuable for academic laboratories and small biotech companies with constrained synthesis resources [2].

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.